4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
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Overview
Description
4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and a phenyl group attached to a piperidine ring. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Attachment of the Pyrazolyl Group: The pyrazolyl group is often introduced through coupling reactions, such as Suzuki or Heck coupling, using pyrazole derivatives.
Final Assembly: The final compound is assembled through a series of condensation and purification steps to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)piperidine: Lacks the pyrazolyl and phenyl groups.
4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: Lacks the chlorophenyl group.
4-Phenylpiperidine: Lacks both the chlorophenyl and pyrazolyl groups.
Uniqueness
4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine is unique due to the presence of both the chlorophenyl and pyrazolyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
917899-30-0 |
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Molecular Formula |
C20H20ClN3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine |
InChI |
InChI=1S/C20H20ClN3/c21-19-3-1-2-18(12-19)20(8-10-22-11-9-20)17-6-4-15(5-7-17)16-13-23-24-14-16/h1-7,12-14,22H,8-11H2,(H,23,24) |
InChI Key |
JRXSMFUFPCGKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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